1,1-Dioctylcyclohexane

Description

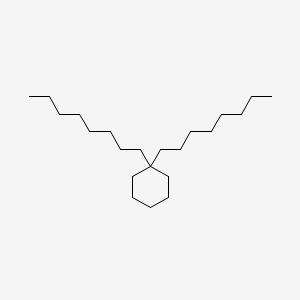

1,1-Dioctylcyclohexane (C₂₂H₄₄, molecular weight 308.58 g/mol) is a branched alkane characterized by two octyl groups attached to the same carbon atom of a cyclohexane ring. It exists as a colorless to pale yellow liquid with a slight odor . Key physicochemical properties include:

- Infrared (IR) absorption peaks: 2960 cm⁻¹ (C-H stretching in CH₃/CH₂), 2920 cm⁻¹ and 2860 cm⁻¹ (asymmetric/symmetric C-H stretching), and 1460/1380 cm⁻¹ (C-H bending) .

- Specific gravity: 0.820–0.840 (at 20°C), indicating lower density compared to water .

- Purity: Heavy metals <20 ppm, hydrogen sulfide <2 ppm, reflecting its high purity for applications in cosmetics and pharmaceuticals .

This compound is primarily utilized in cosmetic formulations due to its stability and low toxicity profile.

Properties

CAS No. |

130269-32-8 |

|---|---|

Molecular Formula |

C22H44 |

Molecular Weight |

308.6 g/mol |

IUPAC Name |

1,1-dioctylcyclohexane |

InChI |

InChI=1S/C22H44/c1-3-5-7-9-11-14-18-22(20-16-13-17-21-22)19-15-12-10-8-6-4-2/h3-21H2,1-2H3 |

InChI Key |

BODMYPYTCKYRSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1(CCCCC1)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dioctylcyclohexane can be synthesized through the alkylation of cyclohexane. One common method involves the Friedel-Crafts alkylation reaction, where cyclohexane is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioctylcyclohexane primarily undergoes substitution reactions due to the presence of the alkyl groups. It is relatively inert to oxidation and reduction under standard conditions because of the stability of the cyclohexane ring and the alkyl chains.

Common Reagents and Conditions

Substitution Reactions: These reactions can occur with halogens or other electrophiles in the presence of a catalyst. For example, bromination can be carried out using bromine (Br(_2)) in the presence of light or a radical initiator.

Hydrogenation: Although the compound is already saturated, hydrogenation can be used to ensure the removal of any unsaturated impurities.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For instance, bromination would yield 1,1-dioctyl-2-bromocyclohexane as a major product.

Scientific Research Applications

1,1-Dioctylcyclohexane has several applications in scientific research:

Chemistry: It is used as a non-polar solvent in organic synthesis and as a reference compound in NMR spectroscopy due to its distinct chemical shifts.

Biology: Its hydrophobic nature makes it useful in studies involving lipid membranes and hydrophobic interactions.

Medicine: While not directly used as a drug, it serves as a model compound in the development of hydrophobic drug delivery systems.

Industry: It is utilized in the formulation of lubricants and as a plasticizer in the production of flexible plastics.

Mechanism of Action

The mechanism by which 1,1-dioctylcyclohexane exerts its effects is primarily through hydrophobic interactions. The long alkyl chains interact with other hydrophobic molecules, facilitating processes such as solubilization of non-polar compounds and stabilization of hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Table 1: Molecular Properties of Cyclohexane Derivatives

Key Observations :

- Branching and size: this compound is the largest compound in this group, with long hydrophobic alkyl chains enhancing its utility as a nonpolar solvent or emollient.

Physical and Chemical Properties

Table 2: Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.